molecular formula C7H10N4O B2788937 2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one CAS No. 1956377-47-1

2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one

Cat. No. B2788937
CAS RN: 1956377-47-1
M. Wt: 166.184
InChI Key: JVHSTEANIQIQDW-UHFFFAOYSA-N
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Description

“2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one” is a chemical compound . It has been mentioned in the context of synthesis and coronary studies .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and well characterized using IR, 1H, 13C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction . This technique allows for the unambiguous determination of the structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM) and a proposed mechanism for its formation are described .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the densities of the salts ranged from 1.77 to 1.97 g cm−3 . Most of the energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction, and electrostatic discharge .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one” is not mentioned in the search results, similar compounds have been studied for their inhibitory activity against CDK2, a target for cancer treatment .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) .

Future Directions

Future research could focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . This could lead to the development of new compounds with improved properties.

properties

IUPAC Name

2,8-dimethyl-7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-4-7-9-5(2)10-11(7)3-6(12)8-4/h4H,3H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSTEANIQIQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=NN2CC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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